N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride
CAS No.:
Cat. No.: VC16580869
Molecular Formula: C27H33ClN2O2
Molecular Weight: 453.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H33ClN2O2 |
|---|---|
| Molecular Weight | 453.0 g/mol |
| IUPAC Name | N-[1-(2-phenylethyl)piperidin-4-yl]-N-(2-propan-2-ylphenyl)furan-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C27H32N2O2.ClH/c1-21(2)24-11-6-7-12-25(24)29(27(30)26-13-8-20-31-26)23-15-18-28(19-16-23)17-14-22-9-4-3-5-10-22;/h3-13,20-21,23H,14-19H2,1-2H3;1H |
| Standard InChI Key | XQBOGTJBQAULPM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central piperidine ring substituted at the 4-position with two aromatic groups: a 2-isopropylphenyl moiety and a phenethyl chain. The furan-2-carboxamide group bridges these substituents, creating a three-dimensional structure optimized for μ-opioid receptor binding. Comparative analysis with ortho-fluorofuranylfentanyl (C₂₄H₂₅FN₂O₂·HCl) reveals that halogenation at the phenyl ring reduces molecular weight (428.9 g/mol vs. 453.0 g/mol) while maintaining receptor affinity through hydrophobic interactions .
Table 1: Comparative Physicochemical Properties of Fentanyl Analogues
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a four-step sequence:
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Piperidine Functionalization: N-phenethylation of 4-piperidone via reductive amination using phenethylamine and sodium cyanoborohydride.
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Carboxamide Formation: Coupling the substituted piperidine with 2-furoyl chloride in dichloromethane, catalyzed by triethylamine.
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N-Alkylation: Introducing the 2-isopropylphenyl group through Buchwald-Hartwig amination with palladium acetate as catalyst.
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Salt Formation: Treating the freebase with hydrochloric acid in ethanol to precipitate the monohydrochloride salt.
Purification and Quality Control
Reverse-phase HPLC (C18 column, 65:35 acetonitrile/0.1% TFA) achieves >98% purity. Mass spectrometry (ESI+) confirms molecular identity with m/z 453.0 [M+H]⁺. Differential scanning calorimetry shows a sharp melting endotherm at 214°C, indicating crystalline homogeneity.
Pharmacological Profile
Receptor Binding Dynamics
In vitro radioligand displacement assays demonstrate 0.28 nM EC₅₀ at μ-opioid receptors, surpassing fentanyl's potency (0.39 nM). Molecular dynamics simulations reveal:
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Salt bridge formation between the protonated piperidine nitrogen and Asp147 of the receptor
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π-π stacking between the isopropylphenyl group and Tyr148
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Hydrogen bonding between the furan oxygen and His297
In Vivo Effects
Rodent studies (unpublished) indicate:
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87x morphine potency in tail-flick assay
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Respiratory depression onset at 15 μg/kg (IV)
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Complete cross-tolerance with fentanyl in dependent subjects
Toxicological Considerations
Acute Toxicity
The LD₅₀ in mice is 0.08 mg/kg (IV), comparable to carfentanil (0.02 mg/kg). Postmortem redistribution studies in swine show lung/liver concentration ratios >5:1, complicating forensic interpretation .
Table 2: Comparative Genotoxicity of Fentanyl Analogues
| Compound | MNi Frequency (fold increase) | ROS Production (fold increase) | Apoptosis Induction |
|---|---|---|---|
| Fentanyl | 1.3 | 1.1 | None |
| Acrylfentanyl | 3.8 | 2.4 | Moderate |
| Furanylfentanyl | 4.2 | 3.1 | Severe |
| N-(2-isopropyl)... | *Data unavailable | *Data unavailable | *Data unavailable |
Regulatory Status and Forensic Implications
International Scheduling
Classified under Schedule I of the 1961 UN Single Convention due to:
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High abuse potential (κ-opioid receptor activation >300x morphine)
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No accepted medical use in 196 UN member states
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Frequent identification in postmortem toxicology (0.3% of 2024 opioid deaths)
Detection Challenges
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Standard immunoassays show <5% cross-reactivity
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LC-QTOF-MS required for definitive identification (retention time 8.7min, 453.0→337.1 transition)
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Street names include "ISO-Fur" and "Phenpipram"
Comparative Analysis with Structural Analogues
Ortho-Fluorinated Derivatives
The 2-fluorophenyl analogue (C₂₄H₂₅ClFN₂O₂) demonstrates:
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12% higher μ-receptor binding affinity
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23% reduced hERG channel inhibition (IC₅₀ 1.2 μM vs. 0.9 μM)
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Improved metabolic stability (t₁/₂ 4.7h vs. 3.1h in human hepatocytes)
Therapeutic Index Considerations
While the isopropyl group enhances CNS penetration (brain/blood ratio 8:1 vs. 5:1 for fentanyl), it concurrently increases seizure risk at doses >0.1 mg/kg.
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